molecular formula C15H25NO5 B15145459 5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid

5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid

Cat. No.: B15145459
M. Wt: 299.36 g/mol
InChI Key: QSFWUZHDAIBWTO-UHFFFAOYSA-N
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Description

5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid typically involves multiple steps, starting with the protection of an amine group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems to enhance efficiency and scalability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized for various applications .

Scientific Research Applications

5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid involves the cleavage of the Boc protecting group under acidic conditions. The resulting free amine can then participate in various biochemical pathways and interactions . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid is unique due to its specific structural features, including the oxazolidinone ring and the pent-4-enoic acid moiety.

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

5-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]pent-4-enoic acid

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-11(10-20-15(16,4)5)8-6-7-9-12(17)18/h6,8,11H,7,9-10H2,1-5H3,(H,17,18)

InChI Key

QSFWUZHDAIBWTO-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)C=CCCC(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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